phenyl(tetrahydro-2H-pyran-4-yl)methanol chemical properties
phenyl(tetrahydro-2H-pyran-4-yl)methanol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Phenyl(tetrahydro-2H-pyran-4-yl)methanol
Introduction: A Scaffold of Pharmaceutical Interest
Phenyl(tetrahydro-2H-pyran-4-yl)methanol is a secondary benzylic alcohol distinguished by its unique combination of a phenyl group and a saturated tetrahydropyran (THP) ring. This molecular architecture places it at the crossroads of several key areas in modern organic and medicinal chemistry. The benzhydrol moiety (a diphenylmethanol derivative, where one phenyl ring is replaced by the THP scaffold) is a well-established pharmacophore and a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs)[1]. Concurrently, the tetrahydropyran ring is recognized as a "privileged scaffold," frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability, thereby improving overall drug-like characteristics[2][3].
This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and potential applications of phenyl(tetrahydro-2H-pyran-4-yl)methanol. By synthesizing publicly available data and established chemical principles, we aim to provide a foundational understanding of this compound, facilitating its use as a versatile building block in research and development.
Core Chemical & Physical Characteristics
The fundamental properties of a molecule are dictated by its structure. Phenyl(tetrahydro-2H-pyran-4-yl)methanol possesses a chiral center at the carbinol carbon, meaning it can exist as a racemic mixture or as individual enantiomers. Its key identifiers and computed physical properties are summarized below.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | oxan-4-yl(phenyl)methanol | [4] |
| CAS Number | 216087-92-2 (for racemate) | [5][6] |
| Molecular Formula | C₁₂H₁₆O₂ | [4][5] |
| Molecular Weight | 192.25 g/mol | [4] |
| Appearance | White powder (in solid form) | [5] |
| XLogP3 (Lipophilicity) | 1.7 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="0,0!"]; C8 [label="C", pos="-1.5,0.5!"]; C9 [label="C", pos="-2.5,0!"]; C10 [label="O", pos="-1.5,-0.5!", fontcolor="#EA4335"]; C11 [label="C", pos="-0.5,-1!"]; C12 [label="C", pos="0.5,-1!"]; O1 [label="OH", pos="0.5,1!", fontcolor="#EA4335"];
// Phenyl Ring C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C1 [len=1.0]; C1 -- C7 [len=1.0];
// Tetrahydropyran Ring C7 -- C8 [len=1.0]; C8 -- C9 [len=1.0]; C9 -- C10 [len=1.0]; C10 -- C11 [len=1.0]; C11 -- C12 [len=1.0]; C12 -- C7 [len=1.0];
// Hydroxyl group C7 -- O1 [len=1.0];
// Implicit Hydrogens (not drawn for clarity) }
Caption: 2D structure of phenyl(tetrahydro-2H-pyran-4-yl)methanol.
Synthesis and Chemical Reactivity
While specific synthetic procedures for this exact molecule are not widely published in academic literature, its structure suggests a straightforward and reliable synthetic strategy based on fundamental organometallic chemistry.
Proposed Synthetic Protocol: Grignard Addition
The most logical approach to synthesize phenyl(tetrahydro-2H-pyran-4-yl)methanol is via the nucleophilic addition of a phenyl organometallic reagent to tetrahydropyran-4-carbaldehyde. The Grignard reaction is a classic and robust method for C-C bond formation.
Experimental Workflow: Synthesis via Grignard Reagent
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Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), magnesium turnings are covered with anhydrous diethyl ether or tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. Bromobenzene, dissolved in the anhydrous solvent, is added dropwise via an addition funnel to maintain a gentle reflux. The disappearance of the magnesium metal indicates the formation of phenylmagnesium bromide.
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Nucleophilic Addition: The flask is cooled to 0 °C in an ice bath. Tetrahydropyran-4-carbaldehyde, dissolved in the same anhydrous solvent, is added dropwise to the freshly prepared Grignard reagent. The reaction is typically stirred at 0 °C for one hour and then allowed to warm to room temperature for several hours to ensure completion.
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Aqueous Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and precipitates magnesium salts.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure phenyl(tetrahydro-2H-pyran-4-yl)methanol.
Caption: Proposed synthetic workflow for phenyl(tetrahydro-2H-pyran-4-yl)methanol.
Core Chemical Reactivity
The reactivity of this molecule is dominated by the secondary benzylic alcohol functional group.
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Oxidation: The hydroxyl group can be readily oxidized to the corresponding ketone, phenyl(tetrahydro-2H-pyran-4-yl)methanone, using a variety of standard oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. The benzylic position facilitates this transformation.
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Esterification & Etherification: As a typical alcohol, it undergoes esterification with carboxylic acids (or their more reactive acyl chloride/anhydride derivatives) under acidic or basic conditions. It can also be converted to an ether, for example, through the Williamson ether synthesis by first deprotonating with a strong base (e.g., NaH) to form the alkoxide.
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Nucleophilic Substitution: The benzylic hydroxyl group, upon protonation with a strong acid, becomes an excellent leaving group (water). This allows for Sₙ1-type nucleophilic substitution reactions, proceeding through a resonance-stabilized benzylic carbocation intermediate. This makes it a precursor for introducing other functional groups at this position.
Spectroscopic Characterization Profile
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale & Notes |
| ¹H NMR | Aromatic Protons | δ 7.2-7.4 ppm | Multiplet corresponding to the 5 protons of the monosubstituted benzene ring. |
| Carbinol Proton (-CH -OH) | δ ~4.5-5.0 ppm | Doublet (or doublet of doublets) due to coupling with the adjacent proton on the THP ring. Position is solvent-dependent. | |
| Hydroxyl Proton (-OH ) | δ ~1.5-3.0 ppm (variable) | Broad singlet; chemical shift is highly dependent on concentration and solvent. Can be confirmed by D₂O exchange. | |
| THP Protons (-O-CH ₂-) | δ ~3.3-4.0 ppm | Complex multiplets from the four protons adjacent to the ring oxygen. | |
| Other THP Protons | δ ~1.2-2.0 ppm | Complex multiplets from the remaining protons on the tetrahydropyran ring. | |
| ¹³C NMR | Aromatic Carbons | δ ~125-145 ppm | Signals for the ipso, ortho, meta, and para carbons of the phenyl ring. |
| Carbinol Carbon (-C H-OH) | δ ~70-80 ppm | The key signal for the alcohol-bearing carbon. | |
| THP Carbons (-O-C H₂-) | δ ~65-75 ppm | Signals for the two carbons adjacent to the ring oxygen. | |
| Other THP Carbons | δ ~25-45 ppm | Signals for the other carbons in the saturated ring. | |
| IR Spec. | O-H Stretch | 3600-3200 cm⁻¹ (broad) | Characteristic broad absorption for the hydroxyl group due to hydrogen bonding. |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | Sharp peaks characteristic of sp² C-H bonds. | |
| Aliphatic C-H Stretch | 3000-2850 cm⁻¹ | Strong, sharp peaks for the sp³ C-H bonds of the THP ring. | |
| C-O Stretch | 1260-1000 cm⁻¹ | Strong absorption corresponding to the alcohol C-O bond. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 192.12 | The expected exact mass for C₁₂H₁₆O₂. |
| Key Fragments | m/z = 174, 107, 85 | Expected fragments corresponding to loss of H₂O ([M-18]⁺), cleavage to form [C₆H₅-CH=OH]⁺, and the tetrahydropyranyl cation. |
Significance in Medicinal Chemistry & Drug Discovery
The true value of phenyl(tetrahydro-2H-pyran-4-yl)methanol lies in its potential as a scaffold and intermediate in drug development. The constituent parts of the molecule are frequently employed to solve challenges in medicinal chemistry.
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The THP Moiety as a Bioisostere: The tetrahydropyran ring is often used as a bioisostere for other groups, like a phenyl or cyclohexyl ring, to modulate a compound's properties. It can improve aqueous solubility compared to a cyclohexane ring and can act as a hydrogen bond acceptor, which can be critical for target engagement.
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Improving Pharmacokinetics: The inclusion of polar, saturated rings like THP is a common strategy to move compounds out of "flatland" (a high proportion of sp² centers), which often correlates with poor solubility and high metabolic turnover. This can lead to improved pharmacokinetic (PK) profiles.
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Versatile Intermediate: As detailed in the reactivity section, the benzylic alcohol is a versatile functional handle. It allows for the straightforward connection of the phenyl-THP scaffold to other parts of a target molecule through ether, ester, or other linkages, making it a valuable building block for library synthesis. For instance, related structures like (tetrahydro-2H-pyran-4-yl)methanol are used as starting materials for cannabinoid receptor (CB2) agonists and Toll-like receptor (TLR7) agonists[7].
Caption: Relationship between the core scaffold and its potential applications.
Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) is available for phenyl(tetrahydro-2H-pyran-4-yl)methanol. Therefore, a conservative approach to handling is required, based on data from structurally related compounds.
Table 3: Hazard Assessment and Recommended Precautions
| Hazard Category | Associated Risk (Inferred) | Recommended Precaution | Source (Analogue) |
| Skin Contact | Causes skin irritation. | Wear protective gloves (e.g., nitrile). Wash hands thoroughly after handling. | [8] |
| Eye Contact | Causes serious eye irritation. | Wear safety glasses with side shields or goggles. | [8][9] |
| Inhalation | May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood. | [10] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. | [9] |
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Handling: Standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses, should be worn at all times. Operations should be conducted in a well-ventilated chemical fume hood.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents[5][8].
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Phenyl(tetrahydro-2H-pyran-4-yl)methanol represents more than just a simple chemical structure; it is a convergence of two pharmaceutically relevant motifs. Its properties—a versatile benzylic alcohol for chemical modification and a drug-like tetrahydropyran ring for pharmacokinetic modulation—make it a highly valuable building block for medicinal chemists and synthetic researchers. The straightforward synthetic accessibility and predictable reactivity further enhance its utility. As the demand for novel therapeutics with optimized properties continues to grow, scaffolds like phenyl(tetrahydro-2H-pyran-4-yl)methanol will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.
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